molecular formula C10H16 B1670807 D-Limonene CAS No. 5989-27-5

D-Limonene

Cat. No. B1670807
CAS RN: 5989-27-5
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-JTQLQIEISA-N
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Description

D-Limonene, also known as 4-isopropenyl-1-methylcyclohexene, is a monocyclic monoterpene that is abundant in citrus plants like lemon, orange, and grape . It is used as a flavor and fragrance additive in perfumes, soaps, foods, and beverages due to its high-quality fragrance property . It also exhibits anti-inflammatory, antioxidative, hepatoprotective, anti-diabetic, anti-obesity, immunosuppressive, anticancer chemotherapeutic, chemopreventive, anti-metastatic, and anti-angiogenic activities .


Synthesis Analysis

D-Limonene has been synthesized using various methods. One such method involves the synthesis of D-Limonene loaded polymeric nanoparticles using mini-emulsion polymerization . The synthesized particles were assessed for their morphology and geometric characteristics, revealing the formation of particles with mean diameters at the nanoscale .


Molecular Structure Analysis

D-Limonene has a molecular formula of C10H16 and a molecular weight of 136.2340 . Its IUPAC Standard InChI is InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1 .


Chemical Reactions Analysis

D-Limonene has been involved in various chemical reactions. For instance, the free-radical photoinduced thiol-ene reaction between D-Limonene and two mono-/tri-functional thiols has been studied . Another study showed that D-Limonene oxidizes easily in moist air to produce carveol, carvone, and limonene oxide .


Physical And Chemical Properties Analysis

D-Limonene is a colorless or pale yellow liquid with the odor of orange . It is a common additive in the food industry as a flavoring agent .

Future Directions

D-Limonene has shown potential for future development. For instance, it has been suggested that D-Limonene could be further developed for the prevention and/or treatment of cardiovascular diseases . Another study suggested that D-Limonene could be developed into highly potent anticancer drugs .

properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1
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InChI Key

XMGQYMWWDOXHJM-JTQLQIEISA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID1020778
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Molecular Weight

136.23 g/mol
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Physical Description

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma
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Boiling Point

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C
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Flash Point

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c.
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol)
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Density

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19
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Mechanism of Action

The sequence of events /in the spontaneously occurring nephropathy in mature male rats/ appears to be that: (1) protein accumulates in the lysosomes in the cytoplasm of epithelial cells of the P2 segment of the proximal convoluted tubules in the kidney cortex; (2) the accumulated material becomes so abundant that it crystallizes, forming the microscopically visible hyaline droplets; (3) the continued build-up of material eventually leads to the death of epithelial cells with a concomitant thinning of the epithelial layer (although some regeneration is usually seen); and (4) the dead cell debris becomes lodged in the outer strip of the outer medulla where the tubules narrow, forming granular casts and causing tubule dilation with pressure necrosis of the cells of the tubule walls. There is also an increase in the relative weight of the kidneys accompanying this phenomenon. ...Agents ...that appear to exacerbate this hyaline droplet formation and its consequences in mature male rats /include/ ...d-limonene., The mechanism by which d-limonene causes alpha2u-globulin accumulation in the male rat kidney has been elucidated. The prerequisite step in the development of the nephropathy is the binding to alpha2u-globulin of an agent, which in the case of d-limonene is the 1,2-epoxide. This binding is specific for alpha2u-globulin and reversible, with a binding affinity (Kd) of approximately 5.6X10-7 mol/L. Binding of this ligand to alpha2u-globulin reduces the rate of its lysosomal degradation relative to that of native protein, thereby causing it to accumulate. Lysosomal cathepsin activity towards other protein substrates is not altered. Whereas accumulation of alpha2u-globulin can be observed after a single oral dose of d-limonene, continued treatment results in additional histological changes in the kidney. Phagolysosomes become enlarged, engorged with protein and show polyangular crystalloid inclusions. After 3-4 weeks of dosing, progressive renal injury, characterized by single-cell degeneration and necrosis in the P2 segment of the renal proximal tubule, is noted. Dead cells are sloughed into the lumen of the nephron, contributing to the development of granular casts at the cortico-medullary junction. Renal functional perturbations, including reduced uptake of organic anions, cations and amino acids and mild proteinuria resulting from a large increase in the amount of alpha2u-globulin excreted in urine, are observed. These functional changes occur only in male rats and only at doses that exacerbate the protein droplet formation. In response to the cell death and functional changes, there is a compensatory increase in cell proliferation in the kidney, most notably in the P2 segment of the proximal tubules, the site of protein accumulation. With continued treatment, the cell proliferation persists, but it does not restore renal function. The increase in cell proliferation is linked to the development of renal tubular tumors. alpha2u-Globulin nephropathy and renal-cell proliferation occur at doses consistent with those that produce renal tubular tumors., In the male rat, the production of renal tumors by chemicals inducing alpha2u-globulin accumulation (CIGA) is preceded by the renal lesions ascribed to alpha2u-globulin-associated nephropathy. The involvement of hyaline droplet accumulation in the early nephrotoxicity associated with CIGA is a major difference from the sequence seen for classical carcinogens. The pathologic changes that precede the proliferative sequence for classical renal carcinogens also include a form of early nephrotoxicity, but no apparent hyaline droplet accumulation. Investigations performed in multiple laboratories ... have demonstrated a consistent association between hyaline droplets containing alpha2u-globulin and production of certain lesions in the male rat kidney. These renal lesions are not found in mice, female rats, or other laboratory species tested. The histopathological sequence in the male rat consists of the following: (1) an excessive accumulation of hyaline droplets containing alpha2u-globulin in renal proximal tubules; (2) subsequent cytotoxicity and single-cell necrosis of the tubule epithelium; (3) sustained regenerative tubule cell proliferation, providing exposure continues; (4) development of intralumenal granular casts from sloughed cell debris associated with tubule dilation, and papillary mineralization; (5) foci of tubule hyperplasia in the convoluted proximal tubules; and finally, (6) renal tubule tumors. Biochemical studies with model compounds show that CIGA or their metabolites bind specifically. but reversibly, to male rat alpha2u-globulin. The resulting alpha2u-globulin-CIGA complex appears to be more resistant to hydrolytic degradation by lysosomal enzyemes than native, unbound alpha2u-globulin. Inhibition of the catabolism of alpha2u-globulin, a protein only slowly hydrolyzed by renal lysosomal enzymes under normal physiological conditions, provides a plausible basis for the initial stage of protein overload in the nephropathy sequence.
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Product Name

Limonene, (+)-

Color/Form

Oil, Colorless liquid or oil

CAS RN

5989-27-5, 65996-98-7
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Record name (+)-Limonene
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Record name D-LIMONENE
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Explanation Creative Commons CC BY 4.0

Melting Point

-142.4 °F (NTP, 1992), -74 °C, -90 °C
Record name D-LIMONENE
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Record name (D)-LIMONENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (+)-Limonene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-LIMONENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
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Synthesis routes and methods II

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
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Yield
20%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Limonene
Reactant of Route 2
D-Limonene
Reactant of Route 3
D-Limonene
Reactant of Route 4
D-Limonene
Reactant of Route 5
D-Limonene
Reactant of Route 6
D-Limonene

Citations

For This Compound
39,500
Citations
J Sun - Alternative medicine review, 2007 - anaturalhealingcenter.com
… Although initial results showed d-limonene increased the incidence of renal … d-limonene does not pose a mutagenic, carcinogenic, or nephrotoxic risk to humans. In humans, d-limonene …
Number of citations: 803 www.anaturalhealingcenter.com
YW Kim, MJ Kim, BY Chung, DY Bang… - Journal of Toxicology …, 2013 - Taylor & Francis
… However, based upon the observation that d-limonene produces dermal irritation, the purposes of this review were to evaluate the safety of d-limonene as an ingredient in cosmetics …
Number of citations: 203 www.tandfonline.com
LL KARR, JR COATS - Journal of Pesticide Science, 1988 - jlc.jst.go.jp
… 71 d-Limonene is a common ingredient in soaps, perfumes, … Because d-limonene is a natural product with low mammalian … the spectrum of activity of dlimonene against some common …
Number of citations: 195 jlc.jst.go.jp
P Anandakumar, S Kamaraj… - Journal of food …, 2021 - Wiley Online Library
… D-limonene with the special focus on its therapeutic efficacy. Many studies have reported that D-limonene … about the beneficial effects of D-limonene such as antioxidant, antidiabetic, …
Number of citations: 91 onlinelibrary.wiley.com
S Akhavan-Mahdavi, R Sadeghi, AF Esfanjani… - Food Chemistry, 2022 - Elsevier
… Alginate/polyvinyl alcohol Freezing-thawing method Release kinetics of d-limonene was studied using thermogravimetry and compared to free d-limonene Release of d-limonene …
Number of citations: 34 www.sciencedirect.com
PL Crowell, MN Gould - Critical Reviews™ in Oncogenesis, 1994 - dl.begellhouse.com
The naturally occurring monoterpene d-limonene has chemopreventive and chemotherapeutic activity against many rodent solid tumor types. The chemopreventive activity of limonene …
Number of citations: 270 www.dl.begellhouse.com
S Del Toro-Arreola, E Flores-Torales… - International …, 2005 - Elsevier
… Phase I and phase II clinical trials of d-limonene and perillyl alcohol (d-limonene-derived terpene) were undertaken; the preliminary results showed that these agents are well tolerated …
Number of citations: 142 www.sciencedirect.com
DM Vigushin, GK Poon, A Boddy, J English… - Cancer chemotherapy …, 1998 - Springer
… Abstract Purpose: D-Limonene is a natural monoterpene … cancer patients received 15 cycles of D-limonene at 8 g/m2 per day. … Peak plasma concentration (Cmax) for D-limonene ranged …
Number of citations: 316 link.springer.com
C Ravichandran, PC Badgujar, P Gundev… - Food and Chemical …, 2018 - Elsevier
R-(+)-limonene (d-limonene) is a commonly used flavor additive in food, beverages and fragrances for its pleasant lemon-like odor. Considering its increasing applications, it's …
Number of citations: 124 www.sciencedirect.com
PL Crowell, CE Elson, HH Bailey, A Elegbede… - Cancer chemotherapy …, 1994 - Springer
… major circulating metabolites of d-limonene in humans. From this work and previously published reports [3, 18], it is quite evident that d-limonene is rapidly and extensively metabolized …
Number of citations: 164 link.springer.com

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